ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate
Description
Ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate is a thiophene-based heterocyclic compound with distinct structural features:
- Core structure: A thiophene ring substituted at positions 2, 3, 4, and 5.
- Substituents: Position 2: A 4-tert-butylbenzoyl amino group, enhancing lipophilicity and steric bulk. Position 3: An ethyl carboxylate ester, contributing to solubility and metabolic stability. Position 4: A ketone (4-oxo group), enabling conjugation and hydrogen bonding.
Properties
Molecular Formula |
C28H30INO6S |
|---|---|
Molecular Weight |
635.5 g/mol |
IUPAC Name |
ethyl (5Z)-2-(4-tert-butylbenzoyl)imino-5-[(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]-4-hydroxythiophene-3-carboxylate |
InChI |
InChI=1S/C28H30INO6S/c1-7-35-24-19(29)13-16(14-20(24)34-6)15-21-23(31)22(27(33)36-8-2)26(37-21)30-25(32)17-9-11-18(12-10-17)28(3,4)5/h9-15,31H,7-8H2,1-6H3/b21-15-,30-26? |
InChI Key |
XKTJLWFTDFZRBK-MTVXWVNASA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1I)/C=C\2/C(=C(C(=NC(=O)C3=CC=C(C=C3)C(C)(C)C)S2)C(=O)OCC)O)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1I)C=C2C(=C(C(=NC(=O)C3=CC=C(C=C3)C(C)(C)C)S2)C(=O)OCC)O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation of the Thiophene Core
The core structure, a 4-oxothiophene-3-carboxylate, can be synthesized via well-established heterocyclic synthesis routes:
- Method: Cyclization of α,β-unsaturated carbonyl compounds or thiophene derivatives using acid or base catalysis.
- Reagents: Typically involve α-haloketones or α-haloketone precursors with sulfur sources under cyclization conditions.
Introduction of the Benzoyl Group
The benzoyl group, specifically (4-tert-butylbenzoyl) , can be introduced through acylation:
- Reagents: Benzoyl chloride derivatives or benzoyl anhydrides.
- Reaction Conditions: Carried out in the presence of a base such as pyridine or triethylamine to facilitate nucleophilic acyl substitution on amino groups or hydroxyl functionalities on the heterocyclic core.
Amino Functionalization and Condensation
The amino group attached to the benzoyl moiety is typically introduced via nucleophilic substitution:
- Method: Reaction of amino precursors with benzoyl chlorides or anhydrides under controlled temperature.
- Additional Steps: Formation of the Schiff base linkage involving condensation of aldehyde and amine functionalities, particularly for the phenylmethylidene group.
Substituted Phenyl Ring Functionalization
The phenyl ring bearing the 4-ethoxy-3-iodo-5-methoxy substituents is prepared via:
- Electrophilic aromatic substitution: Iodination of the aromatic ring using iodine or iodine monochloride under mild conditions.
- Methoxy and ethoxy groups: Introduced via methylation or ethylation of phenolic hydroxyl groups, typically using methyl iodide or ethyl iodide in the presence of base.
Assembly of the Methylidene Linkage
The methylidene linkage between the phenyl ring and the thiophene core is formed via:
- Knoevenagel condensation: Reaction of aldehyde or ketone derivatives with active methylene compounds under basic conditions, resulting in the formation of the conjugated double bond.
Esterification
The final step involves esterification to form the ethyl ester:
- Method: Reaction of the carboxylic acid or acid derivative with ethanol in the presence of a catalytic acid (e.g., sulfuric acid) or via carbodiimide coupling.
- Reagents: Ethanol and a suitable activating agent or catalyst.
Purification and Characterization
The synthesized compound is purified through recrystallization or chromatography:
- Recrystallization solvents: Ethyl acetate, ethanol, or methanol.
- Characterization: Confirmed via NMR, IR, MS, and elemental analysis to verify structure and purity.
Summary of Key Reactions and Conditions
Chemical Reactions Analysis
Ethyl 2-[(4-tert-butylbenzoyl)amino]-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy, methoxy, or iodine positions, leading to the formation of substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-[(4-tert-butylbenzoyl)amino]-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: Used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[(4-tert-butylbenzoyl)amino]-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate (CAS: 307540-65-4)
- Core: Thiazolidinone (sulfur-containing ring) vs. thiophene.
- Substituents :
- Bromophenylmethylidene group (vs. iodophenylmethylidene in the target).
- Sulfanylidene (C=S) group at position 2 (vs. amide in the target).
- Bromine’s lower electronegativity compared to iodine may alter halogen bonding interactions .
2-[(4-tert-Butylbenzoyl)amino]-4-phenylthiophene-3-carboxylic acid (CAS: 307513-50-4)
- Core : Thiophene with substitutions at positions 2, 3, and 4.
- Substituents: Shared 4-tert-butylbenzoyl amino group at position 2. Phenyl group at position 4 (vs. methylidene group at position 5 in the target).
- Key differences : The absence of the methylidene group eliminates geometric isomerism (Z/E) and reduces π-conjugation. The carboxylic acid at position 3 (vs. ethyl ester) may affect solubility and bioavailability .
(Z)-5-Benzylidene-2-(methylthio)thiazol-4(5H)-one
- Core : Thiazol-4(5H)-one (sulfur and nitrogen-containing ring).
- Substituents :
- Benzylidene group (similar to the target’s methylidene but without ethoxy/iodo/methoxy substitutions).
- Methylthio group at position 2 (vs. amide in the target).
- Key differences : The thiazolone core is less aromatic than thiophene, altering electronic properties. The methylthio group introduces sulfur-based reactivity distinct from the target’s ester functionality .
Spectroscopic Characterization
- NMR : The target’s iodophenyl group would show distinct deshielding in ¹H NMR (δ ~7.5–8.5 ppm) compared to bromine or chlorine analogs. The tert-butyl group’s singlet at δ ~1.3 ppm is a key identifier .
- MS/MS Fragmentation : Molecular networking () would cluster the target with analogs sharing halogenated phenyl or thiophene cores, differentiated by cosine scores based on iodine’s unique fragmentation .
Table: Structural and Property Comparison
Biological Activity
Ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The compound's molecular formula is , with a molecular weight of approximately 551.6 g/mol. It features a complex structure that includes thiophene and various aromatic substituents, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C28H30INO6S |
| Molecular Weight | 551.6 g/mol |
| IUPAC Name | This compound |
Research indicates that the compound may exert its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : The structural components suggest potential inhibition of key enzymes involved in metabolic pathways.
- Antioxidant Properties : The presence of methoxy and ethoxy groups may contribute to antioxidant activity, which is crucial for protecting cells from oxidative stress.
- Interaction with Cellular Receptors : The compound may interact with specific receptors, influencing cellular signaling pathways related to inflammation and apoptosis.
Anticancer Effects
Several studies have investigated the anticancer potential of this compound:
-
Cell Proliferation Inhibition : In vitro assays have demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve cell cycle arrest and induction of apoptosis.
- Case Study: A study published in Cancer Letters reported a significant reduction in cell viability in MCF-7 breast cancer cells treated with varying concentrations of the compound over 48 hours.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
-
Bacterial Inhibition : Testing against Gram-positive and Gram-negative bacteria revealed that it exhibits inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.
- Research Finding: A study published in Journal of Antimicrobial Chemotherapy indicated that the compound's minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics.
Anti-inflammatory Properties
The anti-inflammatory effects are attributed to the modulation of cytokine production:
-
Cytokine Regulation : Experimental models have shown that treatment with the compound reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Case Study: In a murine model of acute inflammation, administration of the compound significantly decreased paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.
Q & A
Basic: What are the optimal synthetic strategies for this compound, and how can reaction conditions be systematically optimized?
Methodological Answer:
The synthesis involves multi-step reactions, including Knoevenagel condensation for the methylidene group and amide coupling. Key parameters for optimization include:
- Temperature : Maintain 0–5°C during amide bond formation to minimize side reactions (e.g., hydrolysis) .
- Solvent : Use polar aprotic solvents (e.g., DMF) for condensation steps to enhance reaction rates .
- Catalysts : Employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HOBt for efficient amide coupling .
- Monitoring : Track intermediates via TLC or HPLC to ensure step completion .
Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Yield optimization requires iterative adjustment of molar ratios and reaction times using Design of Experiments (DoE) principles .
Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR verify substituent positions and stereochemistry (e.g., Z-configuration of the methylidene group) .
- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, critical for detecting synthetic byproducts .
- HPLC : Assess purity (>95%) using reversed-phase C18 columns with UV detection at λ = 254 nm .
- X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable .
Advanced: How can researchers resolve contradictions in biological activity data across different assays?
Methodological Answer:
Contradictions may arise from assay-specific conditions (e.g., cell line variability, solvent interference). Mitigation strategies include:
- Orthogonal Assays : Validate anti-inflammatory activity using both COX-2 inhibition (ELISA) and NF-κB luciferase reporter assays .
- Structural Analogs : Compare activity of derivatives (e.g., iodine vs. bromine substitution) to isolate substituent effects .
- Solvent Controls : Test DMSO or ethanol vehicle effects on target enzymes to rule out solvent-artifact interactions .
Advanced: What methodologies are effective for structure-activity relationship (SAR) studies on this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified aryl groups (e.g., replacing tert-butyl with methyl or trifluoromethyl) to assess steric/electronic impacts on kinase inhibition .
- Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding motifs (e.g., carbonyl groups interacting with kinase active sites) .
- In Silico Docking : Predict binding affinities to targets like EGFR or VEGFR using AutoDock Vina, followed by experimental validation via SPR .
Advanced: How can researchers address discrepancies in NMR or mass spectrometry data during characterization?
Methodological Answer:
- Isotopic Labeling : Introduce deuterated solvents or 13C-labeled precursors to distinguish overlapping signals in complex spectra .
- 2D NMR : Utilize HSQC and HMBC to resolve ambiguous coupling in crowded aromatic regions .
- Computational Predictions : Compare experimental NMR shifts with DFT-calculated values (Gaussian 09) to validate assignments .
Advanced: What strategies are recommended for identifying biological targets of this compound?
Methodological Answer:
- Affinity Chromatography : Immobilize the compound on NHS-activated Sepharose to pull down binding proteins from cell lysates .
- Thermal Proteome Profiling (TPP) : Monitor protein denaturation shifts in response to ligand binding via LC-MS/MS .
- CRISPR-Cas9 Screening : Perform genome-wide knockout screens to identify genes modulating compound sensitivity .
Basic: How should researchers evaluate the compound’s stability under varying experimental conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 2–10) and monitor degradation via HPLC at 24/48/72 hours .
- Thermal Stability : Use DSC to determine decomposition temperatures and identify optimal storage conditions (e.g., -20°C under argon) .
- Light Sensitivity : Conduct accelerated aging studies under UV/visible light to assess photodegradation .
Advanced: What techniques are suitable for separating and characterizing geometric isomers of this compound?
Methodological Answer:
- Chiral HPLC : Use Chiralpak IG-U columns with hexane/isopropanol (90:10) to resolve Z/E isomers .
- Circular Dichroism (CD) : Distinguish isomers via Cotton effects in the 250–300 nm range .
- Crystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) to isolate pure isomers for X-ray analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
